Azido-PGE2

Description

Properties

CAS No. |

129163-95-7 |

|---|---|

Molecular Formula |

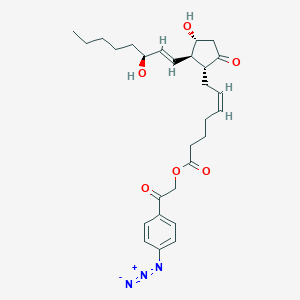

C28H37N3O6 |

Molecular Weight |

511.6 g/mol |

IUPAC Name |

[2-(4-azidophenyl)-2-oxoethyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C28H37N3O6/c1-2-3-6-9-22(32)16-17-24-23(25(33)18-26(24)34)10-7-4-5-8-11-28(36)37-19-27(35)20-12-14-21(15-13-20)30-31-29/h4,7,12-17,22-24,26,32,34H,2-3,5-6,8-11,18-19H2,1H3/b7-4-,17-16+/t22-,23+,24+,26+/m0/s1 |

InChI Key |

IUYUJMRLDSPYOZ-JSVMWPFGSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(=O)C2=CC=C(C=C2)N=[N+]=[N-])O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(=O)C2=CC=C(C=C2)N=[N+]=[N-])O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(=O)C2=CC=C(C=C2)N=[N+]=[N-])O)O |

Synonyms |

azido-PGE2 PGE2 azidophenacyl ester prostaglandin E2 azidophenacyl este |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Azido-PGE2

This compound is a derivative of Prostaglandin E2 (PGE2) characterized by the presence of an azido group, which enhances its reactivity and utility in various biochemical applications. This compound has gained attention in research due to its potential in bioconjugation, labeling, and therapeutic strategies. Understanding its applications can provide insights into its role in medical and biological research.

Bioconjugation and Labeling

The azido group in this compound allows for selective reactions with various biomolecules, making it a valuable tool for bioconjugation. This property is particularly useful in:

- Labeling Studies : this compound can be utilized to tag proteins or nucleic acids for visualization or isolation.

- Drug Development : Its reactive nature enables the attachment of therapeutic agents to target molecules, enhancing drug delivery systems.

Investigating Prostaglandin Receptor Interactions

This compound can be employed to study the interactions between PGE2 and its receptors (EP1, EP2, EP3, and EP4). This includes:

- Receptor Binding Studies : By using radiolabeled Azido-PGE2, researchers can quantify receptor binding affinities and elucidate signaling pathways associated with various physiological responses.

- Functional Assays : The compound can be used in assays to determine the effects of PGE2 on cellular functions such as vasodilation and inflammation modulation.

Therapeutic Research

Research indicates that PGE2 plays a critical role in various diseases, including inflammatory conditions and cancer. This compound may have applications in:

- Inflammatory Disease Models : Studies suggest that PGE2 administration can ameliorate conditions like necrotizing enterocolitis (NEC) by improving intestinal perfusion through mechanisms involving eNOS phosphorylation . Azido-PGE2 could be used to further investigate these pathways.

- Cancer Research : The compound may help in understanding tumor microenvironments where PGE2 is implicated in promoting tumor growth and metastasis.

Experimental Studies

This compound has been utilized in several experimental setups:

- Cell Culture Experiments : It can be used to manipulate PGE2 levels in cultured cells to observe changes in cell behavior, proliferation, and apoptosis.

- Animal Models : Researchers use Azido-PGE2 in vivo to study its effects on physiological processes and disease models, providing insights into potential therapeutic uses.

Case Study 1: Prostaglandin E2 and Intestinal Health

Comparison with Similar Compounds

Comparison with Similar PGE2 Analogs

The following table summarizes key structural and functional differences between Azido-PGE2 and other PGE2 derivatives:

Key Findings:

Stability: Hydantoin derivatives exhibit superior stability compared to this compound due to the replacement of the labile cyclopentanone ring with a rigid heterocycle . In contrast, this compound’s reactivity is advantageous for covalent tagging but requires careful handling to prevent premature degradation.

Receptor Binding : Substituted cyclopentane analogs (e.g., EP2/EP4-selective agonists) show targeted receptor interactions, whereas this compound retains broad receptor affinity akin to native PGE2 .

Synthetic Utility: this compound’s azide group enables bioorthogonal reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in non-azido derivatives like 13-dehydro-PGE2 .

Mechanistic and Functional Insights

- This compound in Click Chemistry : The azido group facilitates selective conjugation with alkyne-bearing molecules, making it invaluable for imaging intracellular PGE2 trafficking or mapping receptor interactions .

- Comparison with α-Azido Ketones : While α-azido ketones () share reactivity with this compound, their applications diverge. α-Azido ketones are precursors for heterocycles (e.g., triazoles), whereas this compound is tailored for prostaglandin-specific biological studies .

Q & A

Q. How can researchers design a study to evaluate Azido-PGE2’s cellular uptake mechanisms in vitro?

- Methodological Answer : Use the PICO framework to structure the study:

- Population : Target cell lines (e.g., cancer cells, immune cells).

- Intervention : this compound treatment at varying concentrations.

- Comparison : Untreated cells or cells treated with native PGE2.

- Outcome : Quantify uptake via fluorescence microscopy (if tagged) or LC-MS/MS analysis .

Include controls for nonspecific binding and validate results using competitive inhibition assays with unlabeled PGE2. Report instrument parameters (e.g., detection limits, calibration curves) in tabular form (Table 1).

Q. What analytical methods are suitable for detecting this compound in biological samples?

- Methodological Answer : Prioritize mass spectrometry (e.g., LC-MS/MS) for specificity, ensuring the azido group’s stability during sample preparation. Validate methods using:

- Spiked recovery experiments (e.g., 80–120% recovery range).

- Matrix effects assessment (e.g., ion suppression/enhancement in plasma vs. buffer).

Document protocols in detail, including column type, mobile phase, and fragmentation patterns . For comparative studies, include a table summarizing detection limits across methods (e.g., ELISA vs. MS).

Q. How should researchers standardize this compound synthesis protocols for reproducibility?

- Methodological Answer : Adopt stepwise documentation :

- Reaction conditions : Temperature, solvent purity, catalyst ratios.

- Purification steps : Column chromatography parameters (e.g., gradient elution).

- Characterization : NMR (¹H/¹³C), HRMS data, and purity thresholds (>95%).

Publish raw spectral data in supplementary materials and cross-validate with independent labs .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity in different cell models be resolved?

- Methodological Answer : Apply triangulation :

- Replicate experiments under identical conditions (e.g., passage number, serum-free media).

- Compare receptor expression profiles (e.g., EP2/EP4 levels via flow cytometry).

- Meta-analysis : Pool data from published studies, highlighting variables like incubation time or solvent (DMSO vs. ethanol). Use statistical models (ANOVA with post hoc tests) to identify confounding factors .

Q. What strategies optimize this compound’s stability in long-term kinetic studies?

- Methodological Answer :

- Accelerated stability testing : Expose this compound to varying pH/temperatures and monitor degradation via HPLC.

- Protective additives : Test antioxidants (e.g., BHT) or light-blocking storage.

- Data curation : Create stability tables (e.g., half-life at 4°C vs. −80°C) and share raw chromatograms in open-access repositories .

Q. How can researchers design a comparative study between this compound and its non-azido analogs?

- Methodological Answer : Use a paired experimental design :

- Dose-response curves : Test both compounds in parallel for EC50/IC50 values.

- Functional assays : Compare cAMP modulation (for EP receptor activity) or apoptosis rates.

- Statistical rigor : Apply Bland-Altman analysis to assess agreement between analogs. Publish scatterplots with confidence intervals .

Q. What computational methods predict this compound’s reactivity in click chemistry applications?

- Methodological Answer :

- DFT calculations : Model azide-alkyne cycloaddition kinetics under physiological conditions.

- Solvent effects : Compare in silico predictions (e.g., COSMO-RS) with experimental reaction yields.

- Data tables : Include activation energies, orbital interactions, and solvent polarity indices .

Data Management & Ethical Considerations

Q. How should researchers curate and share this compound datasets to ensure reproducibility?

- Methodological Answer :

- Structured metadata : Include experimental conditions (e.g., humidity, batch numbers).

- FAIR principles : Use platforms like Zenodo for public access, with DOI assignment.

- Ethical compliance : Adhere to institutional guidelines for chemical safety and data integrity .

Q. What statistical approaches address small sample sizes in this compound toxicity studies?

- Methodological Answer :

- Resampling methods : Bootstrap confidence intervals for LD50 estimates.

- Bayesian hierarchical models : Pool data across studies to improve power.

- Transparency : Report effect sizes and confidence intervals instead of p-values .

Tables for Methodological Reference

Table 1 : Example LC-MS/MS Parameters for this compound Detection

| Parameter | Value | Instrument Model | Reference Standard |

|---|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm | Waters ACQUITY | This compound (Sigma) |

| Mobile Phase | 0.1% Formic acid in H2O/MeCN | ||

| Detection Limit | 0.1 ng/mL |

Table 2 : Stability of this compound Under Different Storage Conditions

| Temperature | pH | Half-Life (Days) | Degradation Products |

|---|---|---|---|

| 4°C | 7.4 | 30 | PGE2, Nitroso-PGE2 |

| −80°C | 7.4 | 180 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.